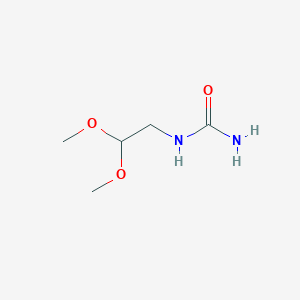

N-(2,2-dimethoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-dimethoxyethyl)urea is a chemical compound with the molecular formula C5H12N2O3 . It has a molecular weight of 148.162 .

Synthesis Analysis

The synthesis of urea compounds has been extensively studied. For instance, a cooperative electroreduction of N2 and CO2 on MoP has been proposed as a method to boost the efficiency of urea synthesis . Theoretical studies have also been conducted on the synthesis of urea, revealing that N2 and CO2 reactants can be effectively reduced to urea on the MoP- (101) surface with a low limiting potential .

Molecular Structure Analysis

The molecular structure of urea compounds has been a subject of various studies. For instance, a molecular dynamics simulation of aqueous urea solution revealed that urea does not break the local tetrahedral structure of water even at high concentrations .

Chemical Reactions Analysis

The decomposition of urea and its by-products has been studied using thermogravimetric analysis and differential scanning calorimetry . The reaction slows down at around 210°C when a foam-like structure is formed . Acid-catalyzed reactions of 1-(2,2-dimethoxyethyl)ureas with phenols have also been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of urea compounds are influenced by various factors. For instance, the decomposition of urea starts more or less with the phase change .

Applications De Recherche Scientifique

Synthesis of Novel Imidazolidin-2-Ones

“N-(2,2-dimethoxyethyl)urea” is used in the synthesis of novel 4- (het)arylimidazoldin-2-ones . This is achieved through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles . The approach benefits from excellent regioselectivity, readily available starting materials, and a simple procedure .

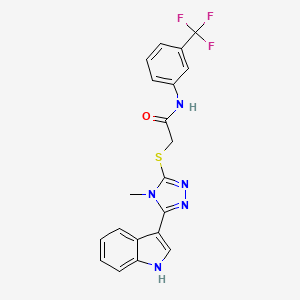

Anticancer Activity

The compounds obtained from the synthesis process mentioned above have been tested for their anti-cancer activity . This makes “N-(2,2-dimethoxyethyl)urea” a significant compound in cancer research.

Cyclization of Acyclic Precursors

“N-(2,2-dimethoxyethyl)urea” is used in the cyclization of acyclic precursors to synthesize imidazolidin-2-ones . This approach eliminates the need for the synthesis of the starting cyclic compounds, reducing the number of stages and simplifying the introduction of substituents into the imidazolidinone fragment .

The acid-catalyzed reaction of “N-(2,2-dimethoxyethyl)urea” with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .

Development of New Synthesis Methods

The use of “N-(2,2-dimethoxyethyl)urea” in the synthesis of imidazolidin-2-one derivatives contributes to the development of new methods for their synthesis . This is an important task in the field of medicinal chemistry.

Production of Bioactive Compounds

Imidazolidin-2-one derivatives, which can be synthesized using “N-(2,2-dimethoxyethyl)urea”, show a wide spectrum of biological activity . They are included in the structure of various bioactive compounds and FDA approved drugs .

Orientations Futures

Future research directions include boosting the efficiency of urea synthesis via cooperative electroreduction of N2 and CO2 on MoP . This work not only highlights the critical role of the abundant Mo active sites for urea electrosynthesis but also provides a new mechanism for C–N coupling, which may be used to further develop other efficient electrocatalysts .

Propriétés

IUPAC Name |

2,2-dimethoxyethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWCUGCUILLCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)